2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H7F2NO3 . It has a molecular weight of 203.14 g/mol . This compound is derived from the amino acid phenylalanine.
Synthesis Analysis
The synthesis of this compound can be achieved via a multistep process, starting with the protection of the amino group of phenylalanine. The protected compound is then exposed to fluorinating agents, resulting in the addition of two fluorine atoms to the aromatic ring.Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H7F2NO3/c1-14-6-3-2-5(4-11-6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) . The Canonical SMILES representation is COC1=NC=C(C=C1)C(C(=O)O)(F)F .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 59.4 Ų . It has a complexity of 223 and a XLogP3-AA of 1.4 . It has one hydrogen bond donor count and six hydrogen bond acceptor counts . It also has three rotatable bonds .Scientific Research Applications
Polymer Production Aid
One notable application is in the field of polymer chemistry, where similar perfluoroacetic acid derivatives have been studied for their roles in the manufacture of fluoropolymers. Such compounds are used as polymer production aids during the manufacturing process, especially under high-temperature conditions, ensuring the safety and effectiveness of the polymers in contact with foodstuffs. This application highlights the compound's utility in creating materials with specific properties, like chemical resistance or thermal stability, which are crucial in various industries, including food packaging and processing (Flavourings, 2014).
Fluorescent Labeling Reagent
In the realm of biomedical analysis, derivatives of methoxy-pyridine compounds have been identified as novel fluorophores. These compounds exhibit strong fluorescence in a wide pH range, making them excellent candidates for fluorescent labeling reagents in the detection of carboxylic acids. Such characteristics are pivotal for various analytical methods in biomedical research, allowing for the sensitive and specific detection of biomolecules in complex samples (Hirano et al., 2004).
Antagonist for Medical Research
Research on similar methoxypyridinyl compounds has led to the discovery of potent antagonists targeting specific receptors, such as the alpha(v)beta(3) receptor. These findings are significant for medical research, particularly in the development of treatments for conditions like osteoporosis. By blocking the action of these receptors, the compounds can influence bone turnover and regeneration, offering a pathway to novel therapeutic strategies (Hutchinson et al., 2003).
Antimicrobial Activity
Another intriguing application is in the synthesis of novel compounds with antimicrobial properties. Derivatives of methoxypyridine have been synthesized and shown to exhibit bacteriostatic or tuberculostatic activity. Such research is critical in the ongoing search for new antibiotics and antimicrobial agents, especially in light of increasing antibiotic resistance (Miszke et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Mode of Action
Fluorine substitution is a common tactic in medicinal chemistry to improve the potency and pharmacokinetic properties of drugs. The difluoroacetic acid moiety can participate in hydrogen bonding interactions, potentially leading to interesting material properties.
Pharmacokinetics
Fluorine substitution is known to improve the pharmacokinetic properties of drugs.
Action Environment
It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-3-2-5(4-11-6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTCVKNJNASDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2008444-82-2 |
Source
|
Record name | 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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